H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH peptide discovery and origin
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH peptide discovery and origin
An In-Depth Technical Guide to the H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (E7) Peptide: Discovery, Origin, and Applications
Abstract
The heptapeptide (B1575542) H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, commonly known as E7 peptide, is a synthetic molecule identified for its high specificity and affinity for mesenchymal stem cells (MSCs). Discovered through phage display technology, the E7 peptide has emerged as a significant tool in regenerative medicine and tissue engineering. Its primary function lies in its ability to be immobilized onto biomaterial scaffolds to selectively capture and promote the adhesion, proliferation, and differentiation of endogenous MSCs, thereby enhancing the regeneration of tissues such as bone and cartilage. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and experimental protocols related to the E7 peptide. It also elucidates the key signaling pathways involved in its mechanism of action and summarizes its applications in the development of advanced therapeutic strategies.
Discovery and Origin
The peptide H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, designated as E7, is not of natural origin but is a synthetically derived sequence. Its discovery was a direct result of phage display technology, a powerful high-throughput screening method used to identify ligands for a variety of targets.[1][2] In this case, a phage library expressing a vast diversity of random peptide sequences was screened against bone marrow-derived mesenchymal stem cells (BMSCs) to isolate phages that exhibited strong and specific binding. The peptide sequence EPLQLKM was identified from a 7-mer library as having a great affinity for BMSCs.[3]
This discovery method allows for the identification of novel peptides with high affinity for specific cell types without prior knowledge of the target receptors. The E7 peptide's ability to selectively bind to MSCs, while preventing the attachment of other cells like fibroblasts and inflammatory cells, makes it a valuable candidate for enhancing the biocompatibility and therapeutic efficacy of implanted biomaterials.[1]
Biochemical Properties and Synthesis
The E7 peptide is a heptapeptide with the following primary structure:
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Full Name: H-Glutamic acid-Proline-Leucine-Glutamine-Leucine-Lysine-Methionine-OH
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Single-Letter Code: EPLQLKM
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Molecular Formula: C₃₅H₆₃N₉O₁₀S
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Average Molecular Weight: 818.0 g/mol
Synthesis: The E7 peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. For conjugation to biomaterials, the peptide is often synthesized with an additional amino acid, such as cysteine, at the C-terminus to provide a thiol group for covalent attachment.[1]
Mechanism of Action and Signaling Pathways
The E7 peptide enhances tissue regeneration primarily by recruiting endogenous MSCs to a defect site and modulating their behavior. Its bioactivity is linked to specific intracellular signaling pathways that promote cell adhesion, survival, and differentiation.
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Chondrogenic Differentiation: In cartilage regeneration, the E7 peptide has been shown to promote the chondrogenic differentiation of BMSCs. Mechanistic studies have revealed that this process is mediated through the lncRNA H19/miR-675 axis.[4] The peptide's interaction with the cell surface appears to upregulate the expression of the long non-coding RNA H19, which in turn modulates the microRNA miR-675, a key regulator of cartilage development.[4]
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Osteogenic Differentiation and Vascularization: When used in scaffolds for bone regeneration, the E7 peptide's recruitment of BMSCs works in concert with other factors to promote osteogenesis. In dual-peptide systems designed to enhance vascularization, E7 attracts BMSCs while another peptide promotes endothelial cell activity. This co-culture environment activates the Notch signaling pathway in BMSCs, leading to the upregulation of osteogenesis-related genes.[5]
Below are the diagrams illustrating the discovery workflow and the key signaling pathways.
Applications in Drug Development and Tissue Engineering
The primary application of the E7 peptide is as a functionalizing agent for biomaterials in tissue engineering. By immobilizing E7 onto scaffolds, researchers can create "bioactive" materials that actively recruit the body's own stem cells to the site of injury, a strategy known as in situ tissue regeneration.
| Biomaterial Scaffold | Target Tissue | Key Outcomes |
| Polycaprolactone (PCL) | Bone | Attracts BMSCs, promotes vascularization via Notch signaling, and enhances bone regeneration in osteoporotic defects.[5] |
| Collagen | Periodontal | Selectively captures BMSCs and periodontal ligament stem cells (PDLSCs) over fibroblasts, guiding tissue regeneration.[1] |
| Konjac glucomannan (B13761562) (KGM) | Cartilage | Supports BMSC adhesion and viability; promotes superior chondrogenic differentiation compared to RGD peptide via the lncRNA H19/miR-675 axis.[4] |
| β-tricalcium phosphate (B84403) (β-TCP) | Bone | Enhances the adhesion and proliferation of BMSCs on the ceramic scaffold.[2] |
| Carboxymethyl chitosan/alginate | Bone | Synergistically enhances MSC recruitment, proliferation, osteogenic differentiation, and vascularization to regenerate critical-sized bone defects.[6] |
Experimental Protocols
Peptide Synthesis and Purification
The E7 peptide (EPLQLKM) is synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc chemistry.[1]
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Resin Preparation: A suitable resin (e.g., Rink Amide MBHA) is swelled in dimethylformamide (DMF).
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Amino Acid Coupling: The C-terminal amino acid (Methionine) is coupled to the resin. The Fmoc protecting group is removed with piperidine (B6355638) in DMF, followed by sequential coupling of the remaining amino acids (Lys, Leu, Gln, Leu, Pro, Glu). Coupling is mediated by activating agents like HBTU/HOBt in the presence of a base such as DIPEA.
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Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).
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Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Scaffold Functionalization
Immobilization of the E7 peptide onto a scaffold surface. This protocol is a general example for a material with available carboxyl groups.
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Surface Activation: The biomaterial scaffold (e.g., PCL, alginate) is treated to expose or create functional groups like carboxyl (-COOH) groups.
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EDC/NHS Coupling: The scaffold is immersed in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in MES buffer (pH 6.0) to activate the carboxyl groups, forming a reactive NHS-ester intermediate.
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Peptide Conjugation: The activated scaffold is rinsed and then immersed in a solution containing the E7 peptide (often with a C-terminal cysteine for other conjugation methods or using its N-terminal amine for this method) in PBS (pH 7.4). The peptide's free amine group reacts with the NHS-ester to form a stable amide bond.
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Washing: The scaffold is thoroughly washed with PBS and sterile water to remove any unconjugated peptide and reaction byproducts.
BMSC Affinity Assay (Flow Cytometry)
This protocol quantifies the binding affinity of the peptide to BMSCs.[2]
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Peptide Labeling: The E7 peptide is labeled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), at its N-terminus. A scrambled peptide sequence is also labeled to serve as a negative control.
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Cell Preparation: BMSCs are harvested, washed with PBS, and resuspended to a known concentration (e.g., 1 x 10⁶ cells/mL).
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Incubation: The cells are incubated with the FITC-labeled E7 peptide (and control peptides in separate tubes) at a specific concentration (e.g., 100 µM) for 1 hour at 37°C.[2]
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Washing: After incubation, cells are washed twice with cold PBS to remove unbound peptide.
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Analysis: The fluorescence intensity of the cell population is analyzed using a flow cytometer. A significant shift in fluorescence for cells incubated with FITC-E7 compared to the negative control indicates specific binding.
Conclusion
The H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (E7) peptide represents a successful application of phage display technology to identify a synthetic molecule with significant therapeutic potential. Its high affinity and specificity for mesenchymal stem cells have established it as a critical component in the design of bioactive scaffolds for regenerative medicine. By recruiting and stimulating endogenous stem cells, the E7 peptide provides a powerful, cell-free strategy to enhance the healing of bone, cartilage, and other tissues. Future research may focus on further elucidating its receptor targets on the MSC surface and expanding its application to other areas of regenerative therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting Agents in Biomaterial-Mediated Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-printed bone regeneration scaffolds modulate bone metabolic homeostasis through vascularization for osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evenly Distributed Microporous Structure and E7 Peptide Functionalization Synergistically Accelerate Osteogenesis and Angiogenesis in Engineered Periosteum - PMC [pmc.ncbi.nlm.nih.gov]
